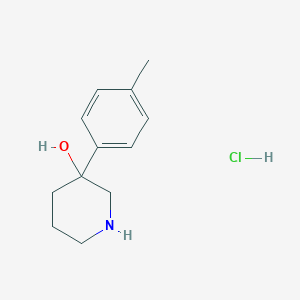![molecular formula C7H11NO3 B2845143 2-[(2-Methylcyclopropyl)formamido]acetic acid CAS No. 926260-43-7](/img/structure/B2845143.png)
2-[(2-Methylcyclopropyl)formamido]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(2-Methylcyclopropyl)formamido]acetic acid” is a chemical compound with the CAS Number: 926260-43-7 . It has a molecular weight of 157.17 and its molecular formula is C7H11NO3 . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “2-[(2-Methylcyclopropyl)formamido]acetic acid” is 1S/C7H11NO3/c1-4-2-5(4)7(11)8-3-6(9)10/h4-5H,2-3H2,1H3,(H,8,11)(H,9,10) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“2-[(2-Methylcyclopropyl)formamido]acetic acid” is a powder at room temperature . The boiling point and other specific physical and chemical properties were not available in the sources I found.Scientific Research Applications
Chemistry of Formamide Acetals
Formamide acetals, including compounds similar to 2-[(2-Methylcyclopropyl)formamido]acetic acid, are involved in a range of chemical reactions. They are used as alkylating agents in synthesizing esters from acids, ethers, and thioethers from phenols, and in the alkylation of active methines. They also act as formylating agents in synthesizing enamines and amidines, and can convert α-hydroxycarboxylic acids to alkenes and trans-vic-diols to epoxides. These reactions generally proceed under mild conditions with high yields, making these reagents valuable in synthetic chemistry (Abdulla & Brinkmeyer, 1979).
Synthesis of Novel Compounds
In a study, 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid, a compound structurally related to 2-[(2-Methylcyclopropyl)formamido]acetic acid, underwent a one-pot reaction with primary amines and alkyl isocyanides under Ugi conditions. This led to the synthesis of a series of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides, showcasing the potential of these compounds in creating new chemical entities (Ghandi, Zarezadeh, & Taheri, 2010).
Study of Thermodynamic Properties
The enthalpies of solution of tetramethyl-bis-urea, a drug, in various solvents, including formamide, were measured, indicating the importance of studying the interactions of compounds like 2-[(2-Methylcyclopropyl)formamido]acetic acid with different solvents to understand their thermodynamic properties and potential applications (Ivanov, Abrosimov, & Smirnov, 2007).
Application in Organic Synthesis
Research has shown that compounds related to 2-[(2-Methylcyclopropyl)formamido]acetic acid can be used in organic synthesis, such as in the formylation of amino acids with acetic formic anhydride, leading to the formation of N-formylamino acids. This highlights the potential of these compounds in the synthesis of complex organic molecules (Muramatsu, Murakami, Yoneda, & Hagitani, 1965).
Asymmetric Catalytic Processes
A study demonstrated the use of monodentate phosphoramidites as chiral ligands in the rhodium-catalyzed asymmetric hydrogenation of N-formyl dehydroamino esters. This research is significant in the context of using 2-[(2-Methylcyclopropyl)formamido]acetic acid and related compounds in asymmetric synthesis, which is crucial in producing enantiomerically pure pharmaceuticals (Panella et al., 2006).
Safety and Hazards
properties
IUPAC Name |
2-[(2-methylcyclopropanecarbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-4-2-5(4)7(11)8-3-6(9)10/h4-5H,2-3H2,1H3,(H,8,11)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARNMFDSVDPUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylcyclopropyl)formamido]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-phenylacetamide](/img/structure/B2845062.png)

![N-(4-chlorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2845066.png)
![4-(dimethylsulfamoyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2845070.png)

![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2845072.png)


![7-chloro-N-(2-cyclohex-1-en-1-ylethyl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2845080.png)

![1-[2-(2-Chloro-6-fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2845082.png)
